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Compound of Interest

Compound Name: ATTO 590 amine

Cat. No.: B12378153 Get Quote

Welcome to the technical support center for ATTO 590 amine. This resource is designed for

researchers, scientists, and drug development professionals to provide troubleshooting

guidance and frequently asked questions (FAQs) to help you optimize the signal-to-noise ratio

in your experiments.

Frequently Asked Questions (FAQs)
Q1: What are the key spectral properties of ATTO 590?

ATTO 590 is a fluorescent label belonging to the rhodamine dye family, known for its strong

absorption, high fluorescence quantum yield, and excellent thermal and photostability.[1][2][3]

Its key characteristics make it highly suitable for single-molecule detection, high-resolution

microscopy (such as PALM, dSTORM, and STED), flow cytometry (FACS), and fluorescence

in-situ hybridization (FISH).[1][3] The dye is moderately hydrophilic.[3]

Q2: What is the optimal pH for labeling proteins with ATTO 590 NHS-ester?

The optimal pH range for coupling ATTO 590 NHS-ester to primary amines on proteins is

between 8.0 and 9.0, with pH 8.3 being ideal.[4][5] In this pH range, the primary amino groups

(e.g., the ε-amino groups of lysine residues) are largely unprotonated and therefore highly

reactive with the NHS-ester.[5] It is crucial to use amine-free buffers such as PBS, MES, or

HEPES for the labeling reaction.[4]

Q3: How can I remove unconjugated ATTO 590 dye after the labeling reaction?

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b12378153?utm_src=pdf-interest
https://www.benchchem.com/product/b12378153?utm_src=pdf-body
https://www.leica-microsystems.com/products/consumables/p/ad-590-91-leica/
https://www.leica-microsystems.com/products/atto-tec-consumables/fileadmin/user_upload/katalog_flyer_support/atto_590.pdf
https://www.leica-microsystems.com/products/atto-tec-consumables/atto-590.html
https://www.leica-microsystems.com/products/consumables/p/ad-590-91-leica/
https://www.leica-microsystems.com/products/atto-tec-consumables/atto-590.html
https://www.leica-microsystems.com/products/atto-tec-consumables/atto-590.html
https://www.jenabioscience.com/probes-epigenetics/protein-labeling/labeling-of-purified-proteins/fluorescent-amine-labeling/fp-201-590-atto-590-protein-labeling-kit
https://www.spectra.arizona.edu/supplemental/ATTO%20Labeling%20Procedures.pdf
https://www.spectra.arizona.edu/supplemental/ATTO%20Labeling%20Procedures.pdf
https://www.jenabioscience.com/probes-epigenetics/protein-labeling/labeling-of-purified-proteins/fluorescent-amine-labeling/fp-201-590-atto-590-protein-labeling-kit
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12378153?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Separation of the labeled conjugate from free dye is essential to reduce background

fluorescence. This can be achieved through methods such as gel filtration chromatography

(e.g., Sephadex G-25) or dialysis. For smaller sample volumes, spin concentrators can be

effective.[4] The purity of the conjugate can be verified by SDS-PAGE; a fluorescent scan of the

gel should reveal only one band corresponding to the labeled protein.[4]

Q4: What is the recommended Degree of Labeling (DOL) for antibodies?

For most applications involving antibodies, an optimal DOL is crucial for balancing signal

intensity and maintaining protein function. While the ideal DOL can be protein-specific, a

general guideline is to aim for a range that provides sufficient signal without causing quenching

or altering the protein's biological activity. It is often recommended to perform trial labelings at

different molar ratios of dye to protein to determine the optimal DOL for your specific

application.[6]

Q5: How should I store my ATTO 590-labeled conjugate?

For long-term storage, it is recommended to divide the conjugate solution into small aliquots

and store them at -20°C or -80°C.[4][5] Avoid repeated freeze-thaw cycles.[4][5] For short-term

storage at 4°C, sodium azide (at a final concentration of 2 mM) can be added as a

preservative, though it may need to be removed before use in live-cell applications.[5] Labeled

conjugates should be protected from light.[5]

Troubleshooting Guides
Issue 1: High Background Fluorescence
High background fluorescence can significantly decrease the signal-to-noise ratio. Here are

common causes and solutions:

Incomplete Removal of Free Dye:

Solution: Ensure thorough purification of the conjugate after labeling. Use size-exclusion

chromatography or extensive dialysis. Verify purity with SDS-PAGE and a fluorescence

scan.[4]

Non-specific Binding:
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Solution: Incorporate blocking steps in your protocol. Use appropriate blocking agents like

Bovine Serum Albumin (BSA) or normal serum from the same species as the secondary

antibody. Increase the number and duration of washing steps after incubation with the

labeled antibody.

Autofluorescence:

Solution: Samples, solvents, and even glass slides can contribute to autofluorescence.

Using a longer excitation wavelength can help reduce this issue.[7] ATTO 590, with its

excitation maximum around 593 nm, is beneficial in this regard.[1][2][3] Consider using

spectral unmixing if your imaging system supports it.

Issue 2: Weak or No Signal
A weak or absent signal can be due to several factors related to the labeling process or

experimental setup:

Inefficient Labeling:

Cause: Incorrect pH of the labeling buffer, presence of primary amines (e.g., Tris or

glycine) in the protein solution, or low protein concentration.[4]

Solution: Ensure the labeling buffer is at pH 8.2-8.5.[4] Dialyze the protein against an

amine-free buffer like PBS before labeling.[4] The protein concentration should ideally be

at least 2 mg/mL.[4]

Photobleaching:

Cause: Excessive exposure to excitation light.

Solution: ATTO 590 has high photostability.[1][2][3] However, to further minimize

photobleaching, reduce the intensity and duration of light exposure. Use an anti-fade

mounting medium. Acquire images using shorter exposure times or by averaging multiple

short-exposure frames.

Suboptimal Imaging Settings:
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Solution: Ensure your microscope's filter sets are appropriate for ATTO 590's excitation

and emission spectra (Ex: ~593 nm, Em: ~622 nm).[1][2][3] Optimize detector gain and

offset settings to maximize signal detection without saturating the detector.

Data Presentation
Property Value Reference

Excitation Maximum (λabs) 593 nm [1][2][3]

Emission Maximum (λfl) 622 nm [1][2][3]

Molar Extinction Coefficient

(εmax)
1.2 x 10^5 M-1 cm-1 [1][2][3]

Fluorescence Quantum Yield

(ηfl)
80% [1][2][3]

Fluorescence Lifetime (τfl) 3.7 ns [1][2]

Correction Factor (CF260) 0.39 [1][3]

Correction Factor (CF280) 0.43 [1][3]

Experimental Protocols
General Protocol for Labeling Proteins with ATTO 590
NHS-Ester
This protocol is a general guideline and may require optimization for your specific protein.

Materials:

Protein to be labeled (at least 2 mg/mL in amine-free buffer like PBS)

ATTO 590 NHS-ester

Anhydrous, amine-free DMSO or DMF

Labeling Buffer: 100 mM sodium bicarbonate, pH 8.3[4]
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Purification column (e.g., Sephadex G-25)

Storage buffer (e.g., PBS)

Procedure:

Prepare the Protein Solution:

Dissolve or dialyze your protein into the labeling buffer at a concentration of 2-10 mg/mL.

[4] Ensure the solution is free of any primary amine-containing substances.[4]

Prepare the Dye Stock Solution:

Immediately before use, dissolve the ATTO 590 NHS-ester in anhydrous DMSO or DMF to

a concentration of 10 mM. Protect the solution from moisture.[2]

Labeling Reaction:

While gently stirring, add the reactive dye solution to the protein solution. The molar ratio

of dye to protein may need to be optimized; a starting point could be a 10- to 20-fold molar

excess of dye.

Incubate the reaction for 1 hour at room temperature, protected from light.

Purification:

Separate the labeled protein from the unreacted dye using a size-exclusion

chromatography column (e.g., Sephadex G-25) equilibrated with your desired storage

buffer (e.g., PBS).

Collect the colored fractions corresponding to the labeled protein.

Determine Degree of Labeling (DOL) (Optional but Recommended):

Measure the absorbance of the conjugate solution at 280 nm (A280) and at the

absorbance maximum of ATTO 590 (~593 nm, Amax).
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Calculate the concentration of the protein using the following formula, which corrects for

the dye's absorbance at 280 nm:

Protein Concentration (M) = [A280 - (Amax × CF280)] / εprotein

Where CF280 is the correction factor (0.43 for ATTO 590) and εprotein is the molar

extinction coefficient of the protein at 280 nm.

Calculate the concentration of the dye:

Dye Concentration (M) = Amax / εdye

Where εdye is the molar extinction coefficient of ATTO 590 (120,000 M-1cm-1).

Calculate the DOL:

DOL = Dye Concentration / Protein Concentration
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science
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Contact
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Phone: (601) 213-4426
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